molecular formula C27H29N3O5 B3532671 2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide

2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B3532671
M. Wt: 475.5 g/mol
InChI Key: HWVVDQUNZLGYFC-UHFFFAOYSA-N
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Description

2-(2-{[5-(Acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its complex molecular structure suggests significant versatility and functionality.

Properties

IUPAC Name

2-[2-[(5-acetamido-2-methoxyphenyl)methylamino]-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5/c1-17-8-7-10-23(18(17)2)30-27(33)22-9-5-6-11-25(22)35-16-26(32)28-15-20-14-21(29-19(3)31)12-13-24(20)34-4/h5-14H,15-16H2,1-4H3,(H,28,32)(H,29,31)(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVVDQUNZLGYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)NCC3=C(C=CC(=C3)NC(=O)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide typically involves several steps:

  • Formation of the benzylamine core: : Starting with 5-(acetylamino)-2-methoxybenzylamine.

  • Coupling Reaction: : The benzylamine core is coupled with 2-oxoethoxy groups under controlled conditions.

  • Final Coupling: : The intermediate is reacted with 2,3-dimethylphenyl isocyanate to form the final compound.

Industrial Production Methods

Industrial methods often optimize yield and scalability. Common strategies include:

  • Catalytic Reactions: : Utilizing catalysts to improve reaction rates and yields.

  • Continuous Flow Synthesis: : For large-scale production, offering consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with oxidizing agents to form various oxidized derivatives.

  • Reduction: : Undergoes reduction to yield different reduction products.

  • Substitution: : Participates in substitution reactions, allowing modification of functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or other strong oxidizers.

  • Reduction: : Sodium borohydride or hydrogenation conditions.

  • Substitution: : Various halogenating agents for halogenation, nitrating agents for nitration, etc.

Major Products

  • Oxidation Products: : Different oxidized forms of the compound.

  • Reduction Products: : Hydrogenated versions.

  • Substitution Products: : Compounds with modified functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : Functions as a catalyst in specific organic reactions.

  • Synthetic Intermediates: : Used to synthesize other complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor for specific enzymes.

  • Cellular Studies: : Utilized in studies involving cellular mechanisms.

Medicine

  • Drug Development: : Explored as a potential therapeutic agent.

  • Biomarker Studies: : Investigated for use in identifying disease biomarkers.

Industry

  • Material Science: : Involved in developing new materials with specific properties.

  • Chemical Engineering: : Applied in various processes within chemical engineering.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

  • Enzyme Binding: : May inhibit or activate enzymes by binding to their active sites.

  • Signal Transduction: : Influences signaling pathways within cells.

  • Receptor Interaction: : Binds to cellular receptors, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide: has structural similarities with other benzamide derivatives, yet its unique functional groups and substituents confer distinct properties.

Uniqueness

  • Functional Groups: : The presence of both acetylamino and methoxy groups provides unique reactivity.

  • Molecular Targeting: : Specificity in binding to particular molecular targets, distinguishing it from other similar compounds.

Feel free to ask for more details about any specific section or further expand on any topic!

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide

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